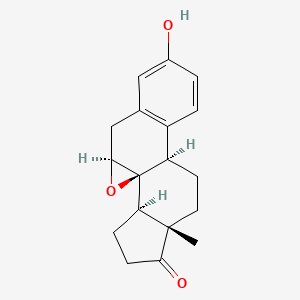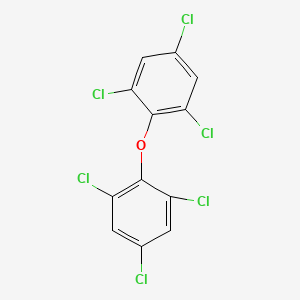
2,2',4,4',6,6'-Hexachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,4’,6,6’-Hexachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H4Cl6O. It is characterized by the presence of six chlorine atoms attached to the diphenyl ether structure. This compound is known for its stability and resistance to degradation, making it a persistent organic pollutant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,6,6’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the aromatic rings.
Industrial Production Methods: Industrial production of 2,2’,4,4’,6,6’-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous feed systems to ensure efficient chlorination. The product is then purified through distillation and recrystallization to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: 2,2’,4,4’,6,6’-Hexachlorodiphenyl ether can undergo oxidation reactions, leading to the formation of chlorinated quinones.
Reduction: Reduction of this compound can result in the removal of chlorine atoms, forming less chlorinated diphenyl ethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Hydroxylated or aminated diphenyl ethers.
Scientific Research Applications
2,2’,4,4’,6,6’-Hexachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated organic pollutants.
Biology: Research on its effects on biological systems helps understand the impact of persistent organic pollutants on health and the environment.
Medicine: Studies focus on its potential toxicological effects and mechanisms of action.
Industry: It is used in the production of flame retardants and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2,2’,4,4’,6,6’-Hexachlorodiphenyl ether involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions. The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to prolonged biological effects. It can also induce oxidative stress by generating reactive oxygen species (ROS), causing cellular damage.
Comparison with Similar Compounds
- 2,2’,3,4,4’,6-Hexachlorodiphenyl ether
- 2,2’,4,4’,5,6-Hexachlorodiphenyl ether
Comparison: 2,2’,4,4’,6,6’-Hexachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical properties and reactivity. Compared to other hexachlorodiphenyl ethers, it exhibits different environmental persistence and biological effects. The position of chlorine atoms affects the compound’s stability, solubility, and interaction with biological systems.
Properties
CAS No. |
6973-37-1 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,3,5-trichloro-2-(2,4,6-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-7(15)11(8(16)2-5)19-12-9(17)3-6(14)4-10(12)18/h1-4H |
InChI Key |
UPFQVVDUHJVSON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


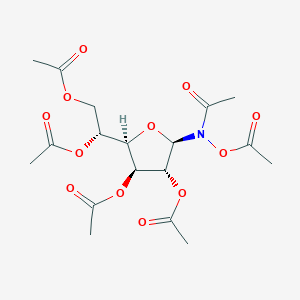

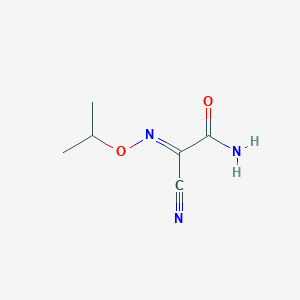
![N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide](/img/structure/B13795833.png)
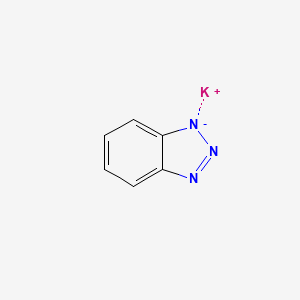
![4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride](/img/structure/B13795850.png)
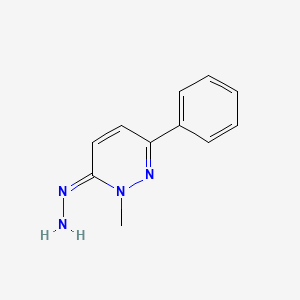
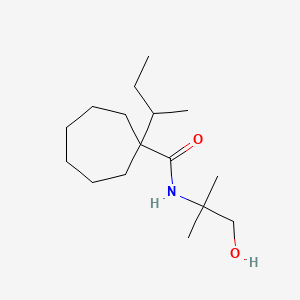

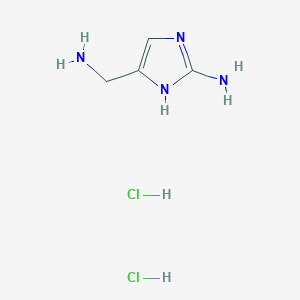
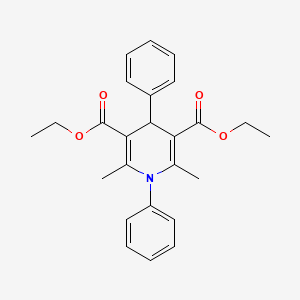
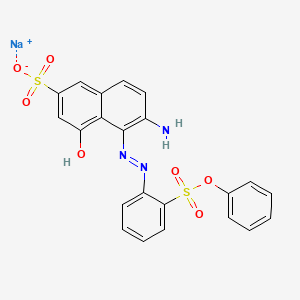
![Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13795899.png)
